molecular formula C32H44Cl2N6O6 B12771979 3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane, 3,12-bis(4-(4-nitrophenyl)-1-oxobutyl)-, dichloride CAS No. 95461-37-3

3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane, 3,12-bis(4-(4-nitrophenyl)-1-oxobutyl)-, dichloride

Cat. No.: B12771979
CAS No.: 95461-37-3
M. Wt: 679.6 g/mol
InChI Key: IRKIMNVCSXLTNH-UHFFFAOYSA-L
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Description

3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane, 3,12-bis(4-(4-nitrophenyl)-1-oxobutyl)-, dichloride is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique spiro structure and the presence of nitrophenyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,12-Diaza-6,9-diazoniadispiro(5252)hexadecane, 3,12-bis(4-(4-nitrophenyl)-1-oxobutyl)-, dichloride typically involves multiple steps, starting from readily available precursorsCommon reagents used in the synthesis include bromopropanoyl chloride and nitrophenyl acetic acid derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is often purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane, 3,12-bis(4-(4-nitrophenyl)-1-oxobutyl)-, dichloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydroxide .

Major Products Formed

The major products formed from these reactions include nitro derivatives, amines, and substituted spiro compounds .

Scientific Research Applications

3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane, 3,12-bis(4-(4-nitrophenyl)-1-oxobutyl)-, dichloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The nitrophenyl groups are known to interact with enzymes and receptors, leading to various biological effects. The spiro structure also contributes to its unique binding properties, enhancing its efficacy in certain applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane, 3,12-bis(4-(4-nitrophenyl)-1-oxobutyl)-, dichloride is unique due to the presence of nitrophenyl groups, which impart distinct chemical and biological properties. This makes it particularly valuable in applications requiring specific reactivity and biological activity .

Properties

CAS No.

95461-37-3

Molecular Formula

C32H44Cl2N6O6

Molecular Weight

679.6 g/mol

IUPAC Name

4-(4-nitrophenyl)-1-[12-[4-(4-nitrophenyl)butanoyl]-3,12-diaza-6,9-diazoniadispiro[5.2.59.26]hexadecan-3-yl]butan-1-one;dichloride

InChI

InChI=1S/C32H44N6O6.2ClH/c39-31(5-1-3-27-7-11-29(12-8-27)35(41)42)33-15-19-37(20-16-33)23-25-38(26-24-37)21-17-34(18-22-38)32(40)6-2-4-28-9-13-30(14-10-28)36(43)44;;/h7-14H,1-6,15-26H2;2*1H/q+2;;/p-2

InChI Key

IRKIMNVCSXLTNH-UHFFFAOYSA-L

Canonical SMILES

C1C[N+]2(CCN1C(=O)CCCC3=CC=C(C=C3)[N+](=O)[O-])CC[N+]4(CCN(CC4)C(=O)CCCC5=CC=C(C=C5)[N+](=O)[O-])CC2.[Cl-].[Cl-]

Origin of Product

United States

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